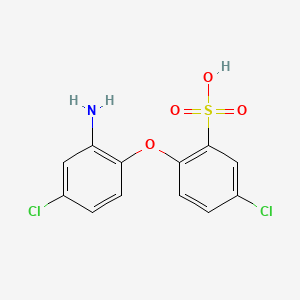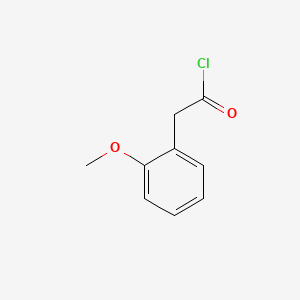
Potassium tetraphenylborate
概要
説明
Potassium tetraphenylborate is a chemical compound with the formula ( \text{KB(C}_6\text{H}_5\text{)}_4 ). It is a colorless salt and a rare example of a water-insoluble potassium salt. The compound has a low solubility in water, approximately ( 1.8 \times 10^{-4} ) grams per liter, but it is soluble in organic solvents . This compound is classified as an organopotassium compound due to its polymeric structure with bonds between the phenyl rings and potassium .
科学的研究の応用
Potassium tetraphenylborate has several applications in scientific research:
Analytical Chemistry: It is used as a precipitating agent for potassium ions in gravimetric and titrimetric analyses.
Soil Science: It is employed to extract potassium from minerals and soils, aiding in the evaluation of soil fertility.
Environmental Science: It is used in the cleanup of radioactive spill sites to immobilize and recover radiocesium.
Material Science: It is utilized in the synthesis of organometallic compounds and as a phenyl donor in palladium-catalyzed cross-coupling reactions.
作用機序
Safety and Hazards
将来の方向性
Tetraphenylborate has, from time to time, been proposed as an extractant for measuring quantities and fluxes of exchangeable and “fixed” K+ and NH4+ for evaluating soil fertility. It has also been proposed as a tool in the cleanup of radioactive spill sites in which radiocesium, 137 Cs+, is to be immobilized and recovered .
生化学分析
Biochemical Properties
Potassium tetraphenylborate plays a significant role in biochemical reactions, particularly in the determination of potassium ion concentrations. It interacts with potassium ions to form a precipitate, which can be measured gravimetrically. This interaction is crucial for various analytical techniques, including ion-pair potentiometric surfactant titrations . The compound’s ability to form stable complexes with potassium ions makes it a valuable reagent in biochemical assays.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering the concentration of potassium ions, which are essential for maintaining the resting membrane potential and cellular homeostasis . Changes in potassium ion concentration can impact cell signaling pathways, gene expression, and cellular metabolism. For example, an increase in extracellular potassium accumulation can affect heart rate and intracellular sodium activity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with potassium ions to form a precipitate. This interaction is facilitated by the compound’s polymeric structure, which includes bonds between the phenyl rings and potassium . The formation of this complex can inhibit or activate specific enzymes and alter gene expression by changing the availability of potassium ions in the cellular environment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature and solvent environment . Long-term exposure to this compound can lead to changes in cellular function, including alterations in potassium ion concentration and cellular metabolism. These effects are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively precipitate potassium ions without causing significant toxicity. At high doses, this compound can lead to adverse effects, including disruptions in cellular homeostasis and potential toxicity . These threshold effects are important for determining safe and effective dosages in biochemical applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to potassium ion regulation. It interacts with enzymes and cofactors that are responsible for maintaining potassium ion balance in cells . The compound’s ability to precipitate potassium ions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its solubility properties. The compound is highly soluble in organic solvents, which allows it to be distributed in lipid-rich environments . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments .
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical structure and interactions with cellular components. The compound is often localized in areas with high potassium ion concentrations, such as the cytoplasm and mitochondria . Its activity and function can be affected by targeting signals and post-translational modifications that direct it to specific organelles .
準備方法
Synthetic Routes and Reaction Conditions: Potassium tetraphenylborate can be synthesized by reacting potassium ions with sodium tetraphenylborate in an aqueous solution. The reaction is as follows: [ \text{K}^+ + \text{NaB(C}_6\text{H}_5\text{)}_4 \rightarrow \text{KB(C}_6\text{H}_5\text{)}_4 + \text{Na}^+ ] The product, this compound, precipitates out of the solution due to its low solubility in water .
Industrial Production Methods: In industrial settings, this compound is produced by mixing potassium chloride with sodium tetraphenylborate in an organic solvent. The reaction mixture is then filtered to remove the precipitated this compound, which is subsequently washed and dried .
化学反応の分析
Types of Reactions: Potassium tetraphenylborate primarily undergoes precipitation reactions. It forms precipitates with ions of similar size and charge, such as ammonium, rubidium, cesium, silver, and thallium .
Common Reagents and Conditions:
Reagents: Sodium tetraphenylborate, potassium chloride.
Conditions: Aqueous or organic solvent medium, room temperature.
Major Products: The major product of the reaction between potassium ions and sodium tetraphenylborate is this compound itself .
類似化合物との比較
Sodium Tetraphenylborate: Similar in structure but more soluble in water.
Rubidium Tetraphenylborate: Similar in structure and used for similar applications as potassium tetraphenylborate.
Cesium Tetraphenylborate: Similar in structure and used for similar applications as this compound.
Uniqueness: this compound is unique due to its low solubility in water, making it particularly useful for gravimetric analysis of potassium ions. Its ability to form stable complexes with potassium ions also makes it valuable in various scientific applications .
特性
IUPAC Name |
potassium;tetraphenylboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B.K/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMCUZQNCMYPCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BK | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3244-41-5 | |
| Record name | Potassium tetraphenylborate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3244-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | potassium tetraphenylboranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid](/img/structure/B1360363.png)
